molecular formula C9H10F2O2 B14888066 4-(Difluoromethyl)-2-ethoxyphenol

4-(Difluoromethyl)-2-ethoxyphenol

Cat. No.: B14888066
M. Wt: 188.17 g/mol
InChI Key: NPONLLSHPQQIPK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-ethoxyphenol is an organic compound that features a difluoromethyl group attached to a phenol ring, with an ethoxy group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-ethoxyphenol typically involves the introduction of the difluoromethyl group to a phenol derivative. One common method is the electrophilic difluoromethylation of phenol using difluorocarbene precursors. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Scientific Research Applications

4-(Difluoromethyl)-2-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-ethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-ethoxyphenol is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the ethoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethoxyphenol

InChI

InChI=1S/C9H10F2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,9,12H,2H2,1H3

InChI Key

NPONLLSHPQQIPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)F)O

Origin of Product

United States

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